クリシン7-O-β-ゲンチオビオシド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

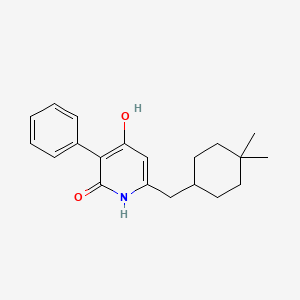

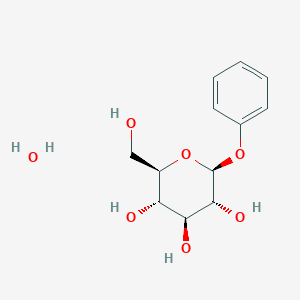

Chrysin 7-O-β-gentiobioside is a flavonoid isolated from Spartium junceum . It has been used in various studies, including those involving pharmacokinetics .

Molecular Structure Analysis

The molecular formula of Chrysin 7-O-β-gentiobioside is C27H30O14 .Physical and Chemical Properties Analysis

Chrysin 7-O-β-gentiobioside has a molecular weight of 578.53 . It’s soluble in DMSO . The storage temperature is -80/-20 .科学的研究の応用

グリコバイオロジー研究

クリシン7-O-β-ゲンチオビオシド: は、そのグリコシル化特性によりグリコバイオロジー研究で使用されています 。グリコシル化は、タンパク質や脂質の重要な翻訳後修飾であり、この化合物を研究することで、細胞接着、抗原性、タンパク質折り畳みなどの生物学的プロセスに対する影響を理解することができます。

抗炎症作用

研究によると、クリシン7-O-β-ゲンチオビオシドなどのフラボノイドは、抗炎症作用を有する可能性があります 。この用途は、炎症性疾患の新しい治療法の開発において重要であり、新規の抗炎症剤の発見につながる可能性があります。

抗癌活性

クリシン7-O-β-ゲンチオビオシドの抗癌作用は、有望な研究分野です。 フラボノイドは、アポトーシスを誘導し、細胞増殖を阻害することにより、癌の予防と治療に役割を果たすことが知られています 。この化合物の様々な癌細胞株に対する有効性が検討されています。

薬物動態

クリシン7-O-β-ゲンチオビオシド: は、その薬物動態特性、つまり身体が薬物をどのように吸収、分布、代謝、排泄するかについて研究されています 。これらの特性を理解することは、効果的で安全な医薬品を開発するために不可欠です。

神経保護作用

フラボノイドの神経保護作用に対する関心が高まっており、クリシン7-O-β-ゲンチオビオシドは、神経細胞の保護と神経変性疾患の予防に貢献する可能性があります 。この分野の研究は、アルツハイマー病やパーキンソン病などの疾患の治療における画期的な成果につながる可能性があります。

抗酸化作用

フラボノイドは、その抗酸化能力で知られており、クリシン7-O-β-ゲンチオビオシドは、細胞内のフリーラジカルを中和し、酸化ストレスを軽減する能力について研究されています 。この用途は、心臓病や糖尿病など、酸化損傷に関連する疾患の予防に影響を与えます。

作用機序

Target of Action

Chrysin 7-O-beta-gentiobioside is a glycosylation product of Chrysin The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that it is a glycosylation product of chrysin , which suggests that it may share some of the biological activities of its parent compound, Chrysin.

Biochemical Pathways

As a glycosylation product of Chrysin , it may be involved in similar biochemical pathways as Chrysin.

Pharmacokinetics

A study has been conducted to measure the concentrations of Chrysin 7-O-beta-gentiobioside in mouse blood and its pharmacokinetics . The compound was administered intravenously at a dose of 5 mg/kg, and the mouse blood was withdrawn at various time points after administration . The intra-day and inter-day accuracy ranged from 86.2 to 109.3%, and the recovery of the analytes after protein precipitation were all above 78.2% . This suggests that the compound has good bioavailability.

Result of Action

It is known to be a flavonoid isolated from the flowers of spartium junceum that exhibits cytocidal and antimicrobial properties .

Action Environment

It is known that the compound is stored at temperatures between -80 and -20 degrees celsius , suggesting that temperature could be a significant environmental factor affecting its stability.

Safety and Hazards

生化学分析

Biochemical Properties

Chrysin 7-O-beta-gentiobioside plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with cytochrome P450 enzymes, particularly CYP2C9, CYP2C19, CYP3A4, and CYP2D6 . These interactions can lead to the inhibition of these enzymes, affecting the metabolism of other compounds. Additionally, Chrysin 7-O-beta-gentiobioside interacts with organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated protein 2 (MRP2) .

Cellular Effects

Chrysin 7-O-beta-gentiobioside exerts various effects on different cell types and cellular processes. It has been shown to induce apoptosis in cancer cells by modulating signaling pathways involved in cell death and survival . This compound can influence cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to changes in gene expression and cellular metabolism . Chrysin 7-O-beta-gentiobioside also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of Chrysin 7-O-beta-gentiobioside involves its binding interactions with various biomolecules, enzyme inhibition, and changes in gene expression. This compound can bind to the active sites of cytochrome P450 enzymes, leading to their inhibition . Additionally, Chrysin 7-O-beta-gentiobioside can modulate the activity of transcription factors, such as NF-κB and AP-1, resulting in altered gene expression . These molecular interactions contribute to its therapeutic effects, including its anticancer and anti-inflammatory properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chrysin 7-O-beta-gentiobioside can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable when stored at -20°C and protected from light . Its stability can be affected by factors such as temperature, pH, and exposure to light . Long-term studies have demonstrated that Chrysin 7-O-beta-gentiobioside can maintain its biological activity over extended periods, although some degradation may occur .

Dosage Effects in Animal Models

The effects of Chrysin 7-O-beta-gentiobioside vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, Chrysin 7-O-beta-gentiobioside can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

Chrysin 7-O-beta-gentiobioside is involved in various metabolic pathways, including its interactions with cytochrome P450 enzymes and transporters . This compound undergoes biotransformation in the body, resulting in the formation of conjugated metabolites, such as chrysin-7-sulfate and chrysin-7-glucuronide . These metabolites can further interact with biotransformation enzymes and transporters, affecting the overall metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of Chrysin 7-O-beta-gentiobioside within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported by organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated protein 2 (MRP2) . These interactions influence the localization and accumulation of Chrysin 7-O-beta-gentiobioside within specific tissues and cells .

Subcellular Localization

Chrysin 7-O-beta-gentiobioside exhibits specific subcellular localization, which can affect its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of Chrysin 7-O-beta-gentiobioside is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . These localization patterns play a crucial role in determining the biological activity and therapeutic potential of Chrysin 7-O-beta-gentiobioside .

特性

IUPAC Name |

5-hydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c28-9-17-20(31)22(33)24(35)26(40-17)37-10-18-21(32)23(34)25(36)27(41-18)38-12-6-13(29)19-14(30)8-15(39-16(19)7-12)11-4-2-1-3-5-11/h1-8,17-18,20-29,31-36H,9-10H2/t17-,18-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMGGAPZYUWNMO-IPOZFMEPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What analytical method was used to study Chrysin 7-O-beta-gentiobioside in the provided research? What are the advantages of this method?

A1: The research utilized a UPLC-MS/MS method to determine the concentration of Chrysin 7-O-beta-gentiobioside in mouse blood []. This method, which combines ultra-performance liquid chromatography (UPLC) with tandem mass spectrometry (MS/MS), offers several advantages:

- Accuracy: The reported intra-day and inter-day accuracy ranged from 86.2 to 109.3% [], indicating reliable and consistent measurements.

- Good Recovery: The recovery of Chrysin 7-O-beta-gentiobioside after protein precipitation was above 78.2% [], demonstrating efficient extraction from complex matrices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8H-Benzofuro[2,3-c]carbazole](/img/structure/B1494508.png)

![methyl (2S,3R)-3-[(3-fluoro-4-nitro)phenyl]-3-hydroxy-2-(N-methylamino)propionate](/img/structure/B1494526.png)

![[3-(Dimethylamino)-2-(dimethylaminomethylideneamino)prop-2-enylidene]-dimethylazanium;dihexafluorophosphate](/img/structure/B1494540.png)

![4-[(1R,2R)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid](/img/structure/B1494565.png)